Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919300
InChI: InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3
SMILES:
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC15919300

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate -

Specification

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name methyl 7-bromo-3-methyl-1H-indole-5-carboxylate
Standard InChI InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3
Standard InChI Key RUSMTDFKXRYCLR-UHFFFAOYSA-N
Canonical SMILES CC1=CNC2=C1C=C(C=C2Br)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at positions 3, 5, and 7 create distinct electronic and steric effects:

  • Position 3: Methyl group enhances hydrophobicity and influences π-π stacking interactions .

  • Position 5: Methoxycarbonyl group introduces hydrogen-bonding capacity and modulates solubility.

  • Position 7: Bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific sites .

The compound’s canonical SMILES string (CC₁=CNC₂=C₁C=C(C=C₂Br)C(=O)OC) encodes this substitution pattern, while its InChIKey (RUSMTDFKXRYCLR-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Physicochemical Characterization

Key properties inferred from structural analogs and computational models include:

PropertyValueSource Analogue
Density~1.6 g/cm³7-Bromo-5-fluoro-3-methyl-1H-indole
Boiling Point320–400°CMethyl 7-bromo-1H-indazole-3-carboxylate
LogP~3.47-Bromo-5-fluoro-3-methyl-1H-indole
Aqueous Solubility<1 mg/mL (predicted)Indole carboxylate derivatives

The bromine atom significantly increases molecular weight (268.11 g/mol vs. 131.18 g/mol for unsubstituted indole) and polar surface area (15.79 Ų) .

Synthetic Methodologies

Core Indole Formation

The indole scaffold is typically constructed via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions .

  • Larock Heteroannulation: Palladium-catalyzed coupling of o-iodoanilines with alkynes .

For brominated derivatives, post-synthetic bromination often proves inefficient due to poor regioselectivity. Instead, pre-functionalized building blocks are preferred .

Stepwise Functionalization

A representative synthesis route for Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate involves:

  • Methylation at C3:

    • Substrate: 7-Bromo-1H-indole-5-carboxylic acid

    • Reagent: Methyl iodide (CH₃I) in DMF with K₂CO₃ .

    • Yield: 80–85% (analogous to Methyl 3-methyl-1H-indole-5-carboxylate) .

  • Esterification at C5:

    • Reagent: Thionyl chloride (SOCl₂) followed by methanol.

    • Reaction:

      COOHSOCl2COClCH3OHCOOCH3\text{COOH} \xrightarrow{\text{SOCl}_2} \text{COCl} \xrightarrow{\text{CH}_3\text{OH}} \text{COOCH}_3
    • Purity: >95% by ¹H NMR .

Critical parameters include:

  • Temperature: 60–100°C for alkylation steps

  • Catalyst: Ionic liquids (e.g., 4-n-butyl-4-(3-sulfopropyl)thiomorpholinium triflate) improve reaction efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) data for analogous compounds reveals:

  • H2: δ 7.77 (s, 1H) – deshielded due to adjacent bromine .

  • H4: δ 6.93 (d, J = 4.0 Hz, 1H) – coupling with H5 .

  • Methyl groups: δ 2.35 (s, 3H for C3-CH₃), δ 3.94 (s, 3H for COOCH₃) .

¹³C NMR confirms substitution effects:

  • C7-Br: δ 113.13 ppm (quaternary carbon) .

  • COOCH₃: δ 168.6 ppm (carbonyl), δ 51.9 ppm (methoxy) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of C₁₁H₁₀BrNO₂ shows:

  • Molecular ion: [M+H]⁺ at m/z 269.00 (calculated 268.11).

  • Fragment ions: Loss of COOCH₃ (60 Da) and Br (79.9 Da) .

Biological Activity and Mechanisms

Anti-inflammatory Effects

The methoxycarbonyl group enhances COX-2 selectivity over COX-1 (SI > 15 in murine macrophages). Molecular docking suggests hydrogen bonding with Arg120 and Tyr355 residues .

Applications in Medicinal Chemistry

Lead Optimization

  • Bioisosteric replacement: Bromine → CF₃ or CN groups to improve metabolic stability .

  • Prodrug strategies: Ester hydrolysis to carboxylic acid for enhanced solubility.

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles increases tumor accumulation by 3-fold in murine xenograft models (analogous compounds) .

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